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6-Butoxyhexane-1-sulfonyl chloride

Cat. No.: B13567047
M. Wt: 256.79 g/mol
InChI Key: KUFFDTZBHMPHFO-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Chloride Chemistry in Modern Organic Synthesis

General Reactivity Patterns and Synthetic Utility of Sulfonyl Chlorides

Sulfonyl chlorides are powerful electrophiles, making them highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their synthetic utility. fluorochem.co.uk They readily react with a wide array of nucleophiles, including alcohols to form sulfonate esters, and amines to yield sulfonamides. fluorochem.co.uk These reactions are fundamental in the construction of more complex molecules and are widely employed in medicinal chemistry and materials science. bldpharm.com The sulfonyl group's strong electron-withdrawing nature renders the chlorine atom an excellent leaving group, facilitating these substitution reactions. fluorochem.co.uk

The synthetic utility of sulfonyl chlorides extends to their use as precursors for other functional groups. For instance, they can be used to generate sulfenes, which are highly reactive intermediates that can participate in cycloaddition reactions.

Historical Context and Evolution of Sulfonyl Chloride Research

The study of sulfonyl chlorides has a rich history, with early research focusing on their synthesis and fundamental reactivity. tandfonline.com Traditional methods for their preparation often involved harsh reagents. organic-chemistry.org However, the field has evolved significantly, with the development of milder and more environmentally friendly synthetic protocols. Modern research continues to explore new catalytic systems and synthetic pathways to access structurally diverse sulfonyl chlorides. organic-chemistry.org Mechanistic studies, such as those on the solvolysis of alkanesulfonyl chlorides, continue to provide deeper insights into their reaction pathways. researchgate.netnih.gov

Rationale for Focused Investigation on Alkyl Sulfonyl Chlorides with Extended Alkoxy Chains

The introduction of an extended alkoxy chain, as seen in 6-Butoxyhexane-1-sulfonyl chloride, presents intriguing possibilities for modifying the physicochemical properties and reactivity of the parent alkanesulfonyl chloride.

Structural Peculiarities and Potential for Diverse Chemical Transformations

The structure of this compound incorporates both a reactive sulfonyl chloride head and a nonpolar butoxy-terminated hexyl tail. This amphiphilic character could be exploited in various ways. The butoxy group can influence the molecule's solubility, allowing for reactions in a wider range of solvents. The flexible hexyl chain can adopt various conformations, potentially influencing the accessibility of the reactive sulfonyl chloride group.

Hypothetical Advantages of the this compound Framework in Synthetic Methodologies

The unique framework of this compound suggests several hypothetical advantages in synthetic applications. The long alkyl chain could serve as a phase-transfer tag, facilitating the separation of products from the reaction mixture. The butoxy group, being relatively inert under many reaction conditions, can be carried through a synthetic sequence and potentially be a site for later-stage functionalization. Furthermore, the presence of the alkoxy group could modulate the biological activity of derivatives, as has been observed in other alkoxy-substituted sulfonyl chlorides. For instance, a difluorinated alkoxy sulfonyl chloride has been identified as a novel antitumor agent for hepatocellular carcinoma, highlighting the potential of this class of compounds in medicinal chemistry. mdpi.com

Scope and Objectives of the Academic Research

A focused academic investigation into this compound would aim to fully characterize this compound and explore its synthetic potential. Key objectives would include the development of an efficient and scalable synthesis, a thorough investigation of its reactivity with a range of nucleophiles, and an exploration of the utility of its derivatives in areas such as targeted synthesis and materials science. The overarching goal would be to establish this molecule as a valuable and versatile building block in the organic chemist's toolkit.

Delineation of Key Research Areas Pertaining to this compound

While dedicated research on this compound is not extensively documented in publicly available literature, its structure points toward several potential areas of scientific investigation. These areas are largely extrapolated from research on analogous alkoxy-substituted sulfonyl chlorides and the general utility of this functional group.

Synthesis of Novel Sulfonamides: A primary research application would be its use as a building block in the synthesis of novel sulfonamides. nih.gov The reaction with a diverse range of primary and secondary amines would yield functionalized sulfonamides (R-SO₂-NR'R''). The butoxy group could influence the resulting molecule's solubility, lipophilicity, and binding interactions with biological targets.

Preparation of Specialty Polymers and Materials: The sulfonyl chloride group can be used to functionalize polymers or surfaces. Research could explore the incorporation of the 6-butoxyhexane-1-sulfonyl moiety into materials to modify their surface properties, such as hydrophobicity or their ability to bind specific molecules.

Probing Enzyme Active Sites: As sulfonyl halides are known to react with nucleophilic residues in proteins, this compound could be investigated as a chemical probe for studying enzyme active sites. The long alkyl chain and ether linkage could direct the molecule toward specific binding pockets.

Contribution to the Broader Field of Organosulfur Chemistry

The contribution of compounds like this compound to organosulfur chemistry lies in their role as versatile synthetic intermediates. wiley.com The field of organosulfur chemistry is foundational to the development of new pharmaceuticals, functional materials, and chemical reagents. wiley.com

The key contributions are:

Expansion of Chemical Diversity: By providing a bifunctional building block, it allows for the creation of more complex molecules. The presence of the ether linkage within the alkyl chain, as compared to a simple alkanesulfonyl chloride, introduces a site for potential hydrogen bonding and alters the molecule's conformational flexibility, contributing to the structural diversity of synthetic sulfonamide and sulfonate libraries.

Development of Functional Molecules: The sulfonyl group is a key component in many biologically active compounds. britannica.com The ability to introduce a specific lipophilic tail, such as the 6-butoxyhexane group, is crucial in drug discovery for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Advancements in Reaction Methodology: The study of the reactivity of functionalized sulfonyl chlorides can lead to the development of new synthetic methods. For instance, investigating its reactions under various conditions could refine protocols for chemoselective sulfonylation in the presence of other functional groups. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound Note: Some properties may be estimated based on structure due to limited experimental data.

PropertyValue
Molecular Formula C₁₀H₂₁ClO₃S
Molecular Weight 256.79 g/mol
IUPAC Name This compound
Canonical SMILES CCCCOCCCCCCS(=O)(=O)Cl
Physical State Expected to be a liquid at room temperature

Table 2: General Reactivity of the Sulfonyl Chloride Functional Group

Reaction TypeReactantProductSignificance
Sulfonamide Formation Primary or Secondary Amine (R₂NH)Sulfonamide (R-SO₂-NR₂)Core reaction for synthesizing a major class of pharmaceuticals. britannica.com
Sulfonate Ester Formation Alcohol (R'OH) / Phenol (B47542)Sulfonate Ester (R-SO₂-OR')Creates good leaving groups for subsequent nucleophilic substitution reactions. britannica.com
Friedel-Crafts Sulfonylation Aromatic Compound (e.g., Benzene)Sulfone (R-SO₂-Ar)Forms carbon-sulfur bonds, creating sulfones with various applications.
Reduction Reducing Agent (e.g., Zn/HCl)Thiol (R-SH)Method for synthesizing thiols from sulfonyl chlorides. britannica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClO3S B13567047 6-Butoxyhexane-1-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

6-butoxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-2-3-8-14-9-6-4-5-7-10-15(11,12)13/h2-10H2,1H3

InChI Key

KUFFDTZBHMPHFO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Butoxyhexane 1 Sulfonyl Chloride

Retrosynthetic Analysis of 6-Butoxyhexane-1-sulfonyl Chloride

A retrosynthetic approach to this compound allows for the deconstruction of the molecule into simpler, more readily available precursors. This analysis is crucial for designing a logical and efficient synthetic pathway.

Identification of Key Disconnections and Precursor Structures

The primary disconnection in the retrosynthetic analysis of this compound is the bond between the sulfur atom and the hexane (B92381) chain. This leads to two main precursor fragments: a C6 hydrocarbon chain with a terminal functional group suitable for introducing the sulfonyl chloride, and a butoxy group.

A key precursor is 6-butoxyhexane-1-sulfonic acid. This sulfonic acid can then be converted to the target sulfonyl chloride. The synthesis of the sulfonic acid itself can be envisioned starting from a Williamson ether synthesis reaction between a 6-halo-1-hexanol and sodium butoxide to form 6-butoxyhexan-1-ol. masterorganicchemistry.com Subsequent conversion of the alcohol to a thiol, followed by oxidation, would yield the sulfonic acid.

Another significant disconnection point is the ether linkage. This suggests precursors such as a 6-halo-1-hexanesulfonyl chloride and butanol or sodium butoxide. However, the direct formation of the sulfonyl chloride on a halogenated alkane can be challenging.

Therefore, the most logical retrosynthetic pathway points towards 6-butoxyhexane-1-sulfonic acid as the immediate precursor to this compound. The synthesis of this sulfonic acid would likely originate from 6-butoxyhexan-1-ol, which in turn can be prepared from 1,6-hexanediol (B165255) and a butyl halide or from 6-chlorohexan-1-ol and sodium butoxide.

Strategic Considerations for Introducing the Sulfonyl Chloride Moiety

The introduction of the sulfonyl chloride group (-SO₂Cl) is a critical step in the synthesis. The most common and direct method is the chlorosulfonation of a suitable precursor. However, given the presence of the ether linkage in 6-butoxyhexane, direct chlorosulfonation of the alkane chain could lead to side reactions, including cleavage of the ether bond.

A more controlled and widely practiced strategy involves the conversion of a sulfonic acid to a sulfonyl chloride. orgsyn.orgorgsyn.org This two-step approach, where the sulfonic acid is first synthesized and then converted to the sulfonyl chloride, generally offers higher yields and purity. The sulfonic acid group is stable and can be introduced under conditions that are compatible with the butoxy ether functionality.

Direct Chlorosulfonation Routes

While potentially more direct, chlorosulfonation routes for a molecule like this compound must be carefully considered due to the reactivity of the ether group.

Via Sulfonic Acid Precursors

The conversion of a sulfonic acid to its corresponding sulfonyl chloride is a well-established and reliable transformation in organic synthesis. This method is often preferred for its selectivity and the commercial availability of various chlorinating agents.

The conversion of sulfonic acids to sulfonyl chlorides is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orgorgsyn.org These reactions are analogous to the conversion of carboxylic acids to acyl chlorides.

For instance, benzenesulfonic acid can be converted to benzenesulfonyl chloride by reacting it with phosphorus pentachloride. orgsyn.org Similarly, p-acetaminobenzenesulfonic acid can be converted to its sulfonyl chloride using phosphorus pentachloride. orgsyn.org Thionyl chloride is also a widely used reagent for this transformation. The reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), produces the sulfonyl chloride, sulfur dioxide, and hydrogen chloride gas.

A general procedure involves treating the sulfonic acid with an excess of thionyl chloride, either neat or in an inert solvent like dichloromethane (B109758), and heating the mixture to drive the reaction to completion. The excess thionyl chloride can then be removed by distillation.

Phosphorus pentachloride is another effective reagent. The reaction typically involves heating a mixture of the sulfonic acid and phosphorus pentachloride. google.com The byproducts, phosphoryl chloride (POCl₃) and hydrogen chloride, are volatile and can be removed under reduced pressure.

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired sulfonyl chloride. Key parameters to consider include the choice of chlorinating agent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the reaction with thionyl chloride, the stoichiometry is typically a slight to moderate excess of thionyl chloride to ensure complete conversion of the sulfonic acid. The reaction temperature can range from room temperature to the reflux temperature of the solvent. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

When using phosphorus pentachloride, the stoichiometry is also important. An excess of phosphorus pentachloride is generally used. orgsyn.org The reaction is often carried out at elevated temperatures. orgsyn.org A patent for the production of pyridine-3-sulfonyl chloride describes a method where phosphorus pentachloride is added portion-wise to a solution of the sulfonic acid to control the reaction and minimize byproduct formation. google.com

The choice between thionyl chloride and phosphorus pentachloride may depend on the specific substrate and the desired purity of the product. Thionyl chloride is often preferred as its byproducts are gaseous, simplifying the workup procedure. However, for less reactive sulfonic acids, the more powerful reagent, phosphorus pentachloride, may be necessary.

Table 1: Comparison of Chlorinating Agents for Sulfonyl Chloride Synthesis from Sulfonic Acids

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in an inert solvent (e.g., CH₂Cl₂), often with catalytic DMF, room temperature to reflux. google.comresearchgate.netGaseous byproducts (SO₂, HCl) simplify purification.May not be reactive enough for all sulfonic acids.
Phosphorus Pentachloride (PCl₅) Often heated neat or in a high-boiling solvent. orgsyn.orggoogle.comMore reactive than thionyl chloride.Solid byproducts (POCl₃) can complicate purification.

Using Sulfuryl Chloride or Chlorosulfonic Acid on Hexyl Butyl Ether Derivatives

An alternative synthetic route involves the direct introduction of a sulfonyl chloride group onto a pre-existing ether scaffold, such as 6-butoxyhexane. This approach, using powerful reagents like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (HSO₃Cl), is fundamentally challenging for aliphatic ethers. While these reagents are effective for aromatic sulfonation, their reaction with alkanes or aliphatic ethers is often unselective and difficult to control. google.com Direct sulfochlorination of an ether C-H bond is not a standard synthetic transformation due to the high reactivity of the reagents and the low reactivity of the C-H bonds.

The primary obstacle in the direct sulfochlorination of 6-butoxyhexane is the lack of regioselectivity. The molecule possesses multiple non-equivalent C-H bonds on both the hexyl and butyl chains, all of which are potential sites for reaction.

Multiple Reaction Sites: The reagent can attack the C-H bonds at positions 1 through 6 of the hexyl chain and positions 1 through 4 of the butyl chain. Furthermore, the ether oxygen activates the adjacent α-carbons (position 1 of the butyl group and position 6 of the hexyl group), making them susceptible to cleavage or side reactions.

Lack of Directing Effects: Unlike aromatic systems where substituents direct the incoming electrophile to specific positions, there are no strong directing effects in a simple aliphatic ether to guide the sulfonyl chloride group to the desired terminal position of the hexyl chain.

Side Reactions: Reactions with sulfuryl chloride can lead to a mixture of products, including various chlorinated ethers, instead of the desired sulfochlorination. google.com Radical conditions often required for aliphatic C-H functionalization can further complicate the product mixture.

Control strategies for such reactions are limited. While free-radical reactions sometimes show a slight preference for terminal positions under specific conditions, achieving high selectivity for the 1-position of the hexyl chain in 6-butoxyhexane via direct sulfochlorination is synthetically unfeasible.

For direct C-H functionalization, the reaction environment and the presence of catalysts are critical.

Catalysts: While Friedel-Crafts type catalysts (e.g., AlCl₃) are used for the chlorination of some ethers with sulfuryl chloride, they typically facilitate chlorination of aromatic rings or other activated positions, not selective sulfochlorination of aliphatic chains. google.com For aliphatic C-H bonds, reactions often proceed via a free-radical mechanism, which can be initiated by light (photochemical conditions) or a radical initiator (e.g., AIBN or peroxides). However, this approach would still suffer from poor regioselectivity.

Reaction Environment: Temperature and pressure can significantly influence the outcome. Reactions involving gaseous byproducts like HCl and SO₂, which are formed when using sulfuryl chloride, can be sensitive to pressure. nih.gov Lower temperatures might help to control the extreme reactivity and reduce side reactions, but they may also halt the desired reaction at unactivated C-H bonds. The choice of solvent is also crucial; non-reactive solvents like dichloromethane or carbon tetrachloride are typically used. organic-chemistry.org However, no established catalyst system or set of conditions is known to effectively control the direct sulfochlorination of a simple dialkyl ether to a single regioisomer in high yield.

Indirect Synthetic Pathways

Given the challenges of direct sulfochlorination, indirect pathways represent a more practical and controllable strategy for the synthesis of this compound. These multi-step sequences build the molecule by assembling key fragments or by converting more manageable functional groups.

A plausible indirect route could begin with a bifunctional C6 precursor, such as 6-chloro-1-hexanol (B31631) or 1,6-hexanediol.

Example Pathway from 1,6-Hexanediol:

Monobutylation: Selectively react one of the hydroxyl groups of 1,6-hexanediol with a butylating agent (e.g., butyl bromide under Williamson ether synthesis conditions) to form 6-butoxy-1-hexanol. This step requires careful control of stoichiometry to minimize the formation of the dibutylated diether.

Conversion of Alcohol to Thiol: Convert the remaining hydroxyl group of 6-butoxy-1-hexanol into a better leaving group, such as a tosylate or mesylate. Subsequent displacement with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis would yield 6-butoxy-1-hexanethiol.

Oxidative Chlorination: The resulting thiol is then converted to the target this compound using one of the established oxidative chlorination methods described in section 2.2.2.1. organic-chemistry.orgorganic-chemistry.org

This step-wise approach allows for purification of intermediates and ensures that each functional group is introduced at the correct position, circumventing the regioselectivity issues inherent in direct C-H functionalization.

From Sulfonyl Hydrazides (Analogy from general sulfonyl chloride synthesis)

The conversion of sulfonyl hydrazides into sulfonyl chlorides represents a mild and highly efficient synthetic route. mdpi.comnih.gov Sulfonyl hydrazides are stable, often crystalline solids that are easy to handle, making them excellent precursors. nih.gov This method avoids the harsh and corrosive reagents often required in other synthetic pathways. mdpi.compreprints.org The analogous synthesis of this compound would begin with the corresponding 6-butoxyhexane-1-sulfonyl hydrazide.

The core of this transformation is the reaction of the sulfonyl hydrazide with a suitable halogenating agent. A simple and rapid method involves using N-halosuccinimides, such as N-chlorosuccinimide (NCS), as the chlorine source. mdpi.comresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN). preprints.orgresearchgate.netresearchgate.net The process is generally quick, proceeding to completion within a few hours, and offers high selectivity for the desired sulfonyl chloride. nih.gov

A plausible mechanism suggests that the sulfonyl hydrazide reacts with the halogenating agent to form an intermediate that releases nitrogen gas (N₂) to yield a sulfinate species. preprints.org This sulfinate then undergoes electrophilic substitution with another equivalent of the halogenating agent to form the final sulfonyl chloride product. preprints.org

Table 1: Halogenating Reagents and Typical Conditions for Conversion of Sulfonyl Hydrazides

Halogenating Reagent Solvent Temperature Reaction Time Typical Yield Reference(s)
N-Chlorosuccinimide (NCS) Acetonitrile (CH₃CN) Room Temp. ~2 hours High to Excellent mdpi.comnih.gov
N-Bromosuccinimide (NBS) Acetonitrile (CH₃CN) Room Temp. ~2 hours High to Excellent mdpi.comnih.gov

The use of sulfonyl hydrazides as intermediates offers significant advantages that contribute to the high purity and yield of the final sulfonyl chloride product.

Stability: Sulfonyl hydrazides are considerably more stable and less hazardous to handle than many alternative precursors, such as thiols or sulfonic acids. nih.gov This stability minimizes degradation during storage and handling, ensuring the starting material is of high quality.

Clean Reaction Profile: The conversion process is notably clean, with the primary byproducts being nitrogen gas and succinimide (B58015) (when NCS is used), which are easily removed. mdpi.comnih.gov This simplifies the workup and purification procedures, often requiring only solvent removal and basic chromatography. preprints.org

High Selectivity and Yield: The reaction conditions are mild, which prevents the formation of side products that can arise from the harsh reagents used in other methods, such as oxidative chlorination. mdpi.comnih.gov This leads to highly selective reactions and excellent product yields, often exceeding 90%. nih.gov The stability of the hydrazide allows it to act almost as a protecting group for the sulfonyl moiety until the final conversion step is desired. mdpi.com

From Organometallic Reagents (e.g., Grignard reactions) and Sulfur Dioxide/Chlorine (Analogy from general sulfonyl chloride synthesis)

A classic and versatile method for forming carbon-sulfur bonds involves the use of organometallic reagents, most commonly Grignard reagents. rsc.org For the synthesis of this compound, the corresponding Grignard reagent, 6-butoxyhexylmagnesium chloride, would be prepared from 1-chloro-6-butoxyhexane and magnesium metal.

This synthetic strategy is typically a two-step process performed in a single pot.

Formation of the Sulfinate Salt: The prepared Grignard reagent is reacted with sulfur dioxide (SO₂). This reaction results in the insertion of SO₂ into the carbon-magnesium bond, forming a magnesium sulfinate salt (R-SO₂MgX). organic-chemistry.org Due to the challenges of handling gaseous SO₂, stable solid surrogates like DABSO (a DABCO-sulfur dioxide complex) are often employed to improve safety and ease of handling. organic-chemistry.org

Chlorination of the Sulfinate: The intermediate sulfinate salt is then chlorinated without isolation. A variety of chlorinating agents can be used, with sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) being common choices. rsc.orgorganic-chemistry.org This step converts the sulfinate into the target this compound. Using an organomagnesium chloride in a solvent like tetrahydrofuran (B95107) (THF) has been shown to produce pure arenesulfonyl chlorides in good yields (53-64%). rsc.org

Grignard reactions are powerful but can be prone to side reactions if not carefully controlled. Maintaining high yields and purity requires attention to several factors.

Anhydrous Conditions: Grignard reagents react readily with protic sources, including trace amounts of water. Strict anhydrous (dry) conditions are essential throughout the process to prevent quenching the reagent, which would lower the yield. researchgate.net

Temperature Control: The formation of the Grignard reagent and its subsequent reaction with SO₂ are exothermic. Maintaining a low temperature (e.g., 0 °C or below) is crucial to prevent side reactions, such as Wurtz coupling (dimerization of the alkyl group). researchgate.net

Purity of Reagents: The purity of the magnesium and the alkyl halide is important for efficient Grignard formation.

Minimizing Over-reaction: In some Grignard applications, over-addition to an electrophile can be an issue. reddit.com In this specific synthesis, the key is the controlled, sequential addition of sulfur dioxide followed by the chlorinating agent to prevent undesired cross-reactivity.

Table 2: Strategies to Control Side Reactions in Grignard-based Sulfonyl Chloride Synthesis

Control Strategy Purpose Potential Side Reaction Avoided Reference(s)
Use of Dry Solvents/Glassware Prevent quenching of the Grignard reagent Formation of alkane from protonation researchgate.net
Maintain Low Temperature Control exothermicity and reactivity Dimerization of the alkyl group (Wurtz coupling) researchgate.net
Inert Atmosphere (N₂ or Ar) Prevent reaction with O₂ and H₂O Oxidation of Grignard reagent; protonation researchgate.net
Use of SO₂ Surrogates (e.g., DABSO) Improve handling and controlled release of SO₂ Uncontrolled reaction, byproduct formation organic-chemistry.org

Advanced Photocatalytic or Metal-Catalyzed Methods (General sulfonyl chloride synthesis)

Modern synthetic chemistry has seen the emergence of powerful photocatalytic and metal-catalyzed methods that offer mild, sustainable, and highly selective alternatives to traditional synthetic routes. sioc-journal.cnresearchgate.net These methods often operate at room temperature under visible light irradiation or with substoichiometric amounts of a transition metal catalyst.

General photocatalytic approaches for sulfonyl chloride synthesis often involve the generation of sulfonyl radicals from precursors like diazonium salts or thiols. nih.gov For instance, a heterogeneous photocatalyst such as potassium poly(heptazine imide) (K-PHI) can be used to synthesize arylsulfonyl chlorides from arenediazonium salts and an SO₂ source under visible light. researchgate.netacs.org An analogous aliphatic pathway could potentially start from 6-butoxyhexane-1-thiol, which undergoes photocatalytic oxidative chlorination. nih.gov Another advanced strategy is the visible-light-mediated atom transfer radical addition (ATRA) using iridium or copper-based photocatalysts, which can generate sulfonyl chlorides from alkenes and CF₃SO₂Cl, showcasing the power of photoredox catalysis in forming C-S bonds. acs.org

Palladium-catalyzed cross-coupling reactions have also been developed for sulfonyl chloride synthesis. One notable method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids with SO₂ and a chlorine source. nih.gov This approach is valued for its mild conditions and exceptional functional group tolerance, which circumvents the need for harsh, unselective reagents like chlorosulfonic acid. nih.gov While developed for aryl compounds, the principles of using a specific palladium-ligand system to selectively catalyze the formation of a carbon-sulfur bond could be adapted for aliphatic precursors. sioc-journal.cn

Table 3: Examples of Catalysts in Advanced Sulfonyl Chloride Synthesis

Method Catalyst Type Example Catalyst Typical Conditions Precursor Type (Analogous) Reference(s)
Heterogeneous Photocatalysis Carbon Nitride Potassium Poly(heptazine imide) (K-PHI) Visible Light, Room Temp., CH₃CN Diazonium Salt / Thiol nih.govacs.org
Homogeneous Photocatalysis Iridium Complex fac[Ir(ppy)₃] Visible Light, Room Temp. Alkene + Sulfonyl Source acs.org
Utilizing Visible-Light Photocatalysis for C-S Bond Formation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions by harnessing light energy to drive reactions. acs.org The formation of the C(sp³)–S bond required for aliphatic sulfonyl chlorides like this compound can be accomplished through photoredox-catalyzed pathways. These reactions typically involve the generation of an alkyl radical from a suitable precursor, which is then trapped by a sulfur dioxide source and a chlorine atom donor.

A plausible photocatalytic route to this compound would start from an unactivated aliphatic precursor, such as 6-butoxyhexyl iodide or bromide. The general mechanism proceeds via a single-electron transfer (SET) from an excited photocatalyst to the alkyl halide. This step generates a 6-butoxyhexyl radical and a halide anion. The alkyl radical subsequently reacts with a sulfur dioxide (SO₂) surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an alkylsulfonyl radical. In the final step, a chlorine atom is transferred from a suitable source to yield the target this compound and regenerate the photocatalyst.

Research into the three-component aminofluorosulfonylation of unactivated alkenes has demonstrated the feasibility of generating alkylsulfonyl radicals from aliphatic precursors and trapping them with a halogen source under photocatalytic conditions. nih.gov In these processes, an amidyl radical adds to an alkene to generate an alkyl radical, which is then trapped by SO₂ and a fluorine source (N-fluorobenzenesulfonimide, NFSI). nih.gov This highlights the potential for a similar three-component reaction involving a 6-butoxyhexyl radical, a SO₂ surrogate, and a chlorine source to access the desired sulfonyl chloride.

The following table summarizes representative conditions for the photocatalytic synthesis of related aliphatic sulfonyl derivatives, illustrating the potential reaction parameters applicable to the synthesis of this compound.

PrecursorCatalyst/ConditionsSO₂ SourceProduct TypeYieldReference
Unactivated Alkenes + Aminefac-[Ir(ppy)₃], Blue LEDDABSOAliphatic Sulfonyl Fluoride (B91410)Up to 83% nih.gov
Styrenesfac-[Ir(ppy)₃], Visible Light- (from Sulfonyl Chloride)β-HydroxysulfoneUp to 98% organic-chemistry.org
Arenediazonium SaltsPotassium Poly(heptazine imide), White LightSOCl₂/H₂OAryl Sulfonyl Chloride50-95% acs.org
Exploration of Transition Metal Catalysis for Sulfonyl Chloride Synthesis

Transition metal catalysis provides a robust and efficient platform for synthesizing sulfonyl chlorides. Copper catalysts, in particular, have been extensively used in reactions that form C–S bonds. rsc.org While many established methods, such as the Sandmeyer reaction, are tailored for the synthesis of aryl sulfonyl chlorides from anilines, analogous strategies can be adapted for aliphatic precursors. organic-chemistry.org

A viable transition-metal-catalyzed approach for preparing this compound involves the oxidative chlorosulfonation of an S-alkyl isothiourea salt. This precursor can be readily prepared from the corresponding 6-butoxyhexyl halide (e.g., bromide or chloride) and inexpensive thiourea. organic-chemistry.org The subsequent conversion to the sulfonyl chloride can be achieved using a copper catalyst in the presence of a chloride source and an oxidant. This method is advantageous due to its use of easily accessible starting materials and its operational simplicity. organic-chemistry.org

Another strategy involves the direct copper-catalyzed sulfonylation of alkyl precursors. For instance, copper-catalyzed reactions of 2,3-allenoic acids with disulfides have been shown to proceed through radical addition and cyclization, demonstrating copper's ability to mediate C–S bond formation under mild conditions. researchgate.net Similar principles could be applied to a three-component reaction involving a 6-butoxyhexyl precursor, a sulfur dioxide surrogate like potassium metabisulfite (B1197395) (K₂S₂O₅), and a chlorine source, mediated by a copper catalyst. rsc.org Research has demonstrated that K₂S₂O₅ can serve as both a SO₂ source and a reducing agent to facilitate the catalytic cycle in copper-mediated reactions. rsc.org

The table below presents examples of transition metal-catalyzed reactions for the synthesis of sulfonyl compounds, showcasing the versatility of this methodology.

PrecursorCatalyst SystemReagentsProduct TypeYieldReference
S-Alkyl Isothiourea SaltsNot specified (Oxidative)N-ChlorosuccinimideAlkyl Sulfonyl ChlorideGood organic-chemistry.org
AnilinesCu CatalystDABSO, HClAryl Sulfonyl ChlorideWide Range organic-chemistry.org
2,3-Allenoic AcidsCu(OAc)₂Disulfides, (NH₄)₂S₂O₈4-Sulfenylated ButenolidesUp to 94% researchgate.net

Chemical Reactivity and Transformation of 6 Butoxyhexane 1 Sulfonyl Chloride

Reductive Transformations of 6-Butoxyhexane-1-sulfonyl Chloride

The sulfonyl chloride group is in a high oxidation state (+6 for sulfur) and can undergo various reductive transformations to yield functional groups with sulfur in lower oxidation states, such as sulfinic acids, sulfones, and sulfinamides.

Conversion to Sulfinic Acids and Their Salts

Sulfonyl chlorides can be reduced to the corresponding sulfinic acids or their more stable salt forms (sulfinates). A common method involves reduction with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. This procedure is widely used due to its simplicity and the ready availability of the reducing agent. The reaction for this compound would be:

CH₃(CH₂)₃O(CH₂)₆SO₂Cl + Na₂SO₃ + H₂O → CH₃(CH₂)₃O(CH₂)₆SO₂H + NaCl + NaHSO₄

The resulting sulfinic acid is often converted to its sodium salt (sodium 6-butoxyhexane-1-sulfinate) by treatment with sodium bicarbonate for easier isolation and improved stability. This conversion is a key step in a one-pot synthesis of chloromethyl sulfones, where the sulfinate salt is generated in situ and then alkylated. lookchem.com Another effective reducing agent for this transformation is magnesium metal, which can reduce sulfonyl chlorides to their anhydrous sulfinate salts under sonication. rsc.org

Synthesis of Sulfones via Reductive Coupling or Addition Reactions

Sulfones (R-SO₂-R') represent a key class of organosulfur compounds and can be synthesized from sulfonyl chlorides through reductive processes. One efficient, one-pot, two-step procedure involves the reduction of a sulfonyl chloride to its sulfinate salt, followed by alkylation. rsc.orgthieme-connect.com For instance, magnesium-mediated reduction of a sulfonyl chloride generates the magnesium sulfinate, which is then coupled with an alkyl halide in the presence of a catalyst like sodium iodide to yield the sulfone. rsc.org

Applying this to this compound for reaction with an alkyl halide like methyl iodide:

Reduction: CH₃(CH₂)₃O(CH₂)₆SO₂Cl + Mg → [CH₃(CH₂)₃O(CH₂)₆SO₂]₂Mg + MgCl₂

Coupling: [CH₃(CH₂)₃O(CH₂)₆SO₂]₂Mg + 2 CH₃I → 2 CH₃(CH₂)₃O(CH₂)₆SO₂CH₃ + MgI₂

Transition-metal-catalyzed reductive coupling reactions have also been developed. For example, borane-promoted reductive deoxygenation coupling allows for the synthesis of sulfides (thioethers), not sulfones, by coupling sulfonyl chlorides with alkyl halides. rhhz.net However, other metal-catalyzed systems, such as those using palladium or copper, can facilitate the coupling of sulfonyl chlorides with organometallic reagents (e.g., organoboronic acids or organozinc reagents) to form sulfones. thieme-connect.com

Reductive Formation of Sulfinamides

Sulfinamides (R-SO-NHR') can be synthesized directly from sulfonyl chlorides in a one-pot reductive amidation process. acs.orgnih.govnih.gov This avoids the need to isolate sensitive intermediates like sulfinyl chlorides. The procedure typically involves the in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov

A common method uses a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), as the reducing agent and a base like triethylamine (B128534) (TEA). acs.org The sulfonyl chloride is believed to be reduced by the phosphine to a more reactive sulfinyl chloride intermediate, which is immediately trapped by the amine present in the reaction mixture to form the sulfinamide. acs.orgnih.gov Over-reduction to sulfonamides can be a competing reaction, and conditions such as temperature and solvent must be carefully controlled to maximize the yield of the desired sulfinamide. acs.org

For this compound, the reaction with an amine, for example, aniline, would be:

CH₃(CH₂)₃O(CH₂)₆SO₂Cl + C₆H₅NH₂ + PPh₃ → CH₃(CH₂)₃O(CH₂)₆S(O)NHC₆H₅ + PPh₃O + HCl

Table 3: Reductive Synthesis of Sulfinamides from Sulfonyl Chlorides

Sulfonyl ChlorideAmineReductantConditionsProductYieldReference
p-Toluenesulfonyl chlorideBenzylaminePPh₃CH₂Cl₂, TEA, 0 °CN-Benzyl-4-methylbenzenesulfinamide66% acs.orgnih.gov
Methanesulfonyl chlorideAnilinePPh₃CH₂Cl₂, TEA, 0 °CN-Phenylmethanesulfinamide75% acs.orgnih.gov
This compoundAnilinePPh₃CH₂Cl₂, TEA, 0 °CN-Phenyl-6-butoxyhexane-1-sulfinamidePredicted GoodN/A

Note: Data for this compound is predictive based on established reactivity patterns.

Radical Reactions Involving this compound

Beyond its ionic chemistry, this compound can serve as a precursor to sulfonyl radicals (RSO₂•) under appropriate conditions, such as thermal or photochemical initiation. acs.orgresearchgate.net The sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. These sulfonyl radicals are key intermediates in various synthetic transformations, including addition reactions to unsaturated systems like alkenes and alkynes. nih.gov

For example, a visible-light-mediated atom transfer radical addition (ATRA) process can be used to add sulfonyl chlorides across alkenes. acs.org In such a reaction, a photocatalyst, excited by light, facilitates a single-electron transfer to the sulfonyl chloride, generating the sulfonyl radical. This radical then adds to an alkene, and the resulting carbon-centered radical propagates the chain. acs.org

A potential radical reaction involving this compound and a generic alkene (e.g., styrene) could be initiated photochemically:

Initiation: CH₃(CH₂)₃O(CH₂)₆SO₂Cl + [Photocatalyst]* → CH₃(CH₂)₃O(CH₂)₆SO₂• + Cl⁻ + [Photocatalyst]⁺

Propagation: CH₃(CH₂)₃O(CH₂)₆SO₂• + Ph-CH=CH₂ → CH₃(CH₂)₃O(CH₂)₆SO₂CH₂-C•H-Ph

Termination/Chain Transfer: The resulting radical can abstract an atom or be further transformed to yield the final product.

The decomposition of alkylsulfonyl chlorides in solution can also proceed via a free-radical chain mechanism, indicating the accessibility of these reactive pathways. acs.org The specific products would depend heavily on the reaction conditions and the other substrates present.

Generation of Sulfonyl Radicals and Their Reaction Pathways

Sulfonyl radicals are valuable intermediates in organic synthesis, and their generation from sulfonyl chlorides like this compound can be achieved through several methods. A prominent modern method involves visible-light photoredox catalysis. acs.orgcam.ac.uk In this process, a photocatalyst, upon excitation by light, can induce the reduction of the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical.

The general pathway can be depicted as:

Photocatalyst Excitation: Photocatalyst + hν → Photocatalyst*

Electron Transfer: Photocatalyst* + R-SO₂Cl → [Photocatalyst]⁺ + [R-SO₂Cl]⁻

Radical Formation: [R-SO₂Cl]⁻ → R-SO₂• + Cl⁻

Once generated, the 6-butoxyhexane-1-sulfonyl radical (CH₃(CH₂)₃O(CH₂)₆SO₂•) can participate in various reaction pathways, most notably addition to unsaturated systems. These radical reactions offer a powerful way to form carbon-sulfur bonds under mild conditions. researchgate.net

Alternative methods for generating sulfonyl radicals from sulfonyl chlorides include the use of transition metal catalysts or radical initiators under thermal conditions. researchgate.net

Addition to Unsaturated Systems (e.g., alkenes, alkynes)

The 6-butoxyhexane-1-sulfonyl radical readily adds to carbon-carbon double and triple bonds. magtech.com.cn This addition reaction is a key step in the sulfonylation of a wide range of substrates, leading to the formation of more complex molecules containing the butoxyhexanesulfonyl moiety.

The general mechanism for the addition to an alkene is as follows:

Initiation: Generation of the 6-butoxyhexane-1-sulfonyl radical.

Propagation:

Addition of the sulfonyl radical to the unsaturated bond to form a carbon-centered radical intermediate.

The carbon-centered radical then abstracts an atom (e.g., a chlorine atom from another molecule of this compound) or undergoes further reaction to yield the final product and regenerate a radical species.

This process allows for the introduction of the sulfonyl group and another functional group across the double or triple bond. nih.gov

The regioselectivity of the radical addition of this compound to unsymmetrical alkenes and alkynes is influenced by the stability of the resulting carbon-centered radical intermediate. The sulfonyl radical will preferentially add to the less substituted carbon atom of the double or triple bond, leading to the formation of the more stable (more substituted) radical intermediate.

For alkynes, the stereoselectivity of the addition is often controlled by the reaction conditions and the nature of the catalyst, if one is used. For instance, iron-catalyzed additions of sulfonyl chlorides to terminal alkynes have been shown to proceed with high (E)-selectivity, yielding the trans-adduct. nih.gov Visible-light-mediated chlorosulfonylation of internal aryl-alkyl alkynes has also demonstrated high (E)-selectivity. nih.gov

Table 1: Hypothetical Regio- and Stereoselective Additions of this compound

Unsaturated SubstrateCatalyst/ConditionsMajor ProductRegio-/Stereoselectivity
1-OctenePhotoredox Catalyst2-Chloro-1-(6-butoxyhexylsulfonyl)octaneAnti-Markovnikov addition of the sulfonyl group
PhenylacetyleneFe(acac)₂(E)-1-Chloro-2-(6-butoxyhexylsulfonyl)-1-phenyletheneHigh (E)-selectivity
1-HexyneVisible light, Ir catalyst(E)-1-Chloro-1-(6-butoxyhexylsulfonyl)hex-1-eneHigh (E)-selectivity

This table presents hypothetical outcomes based on established principles of sulfonyl radical reactivity.

If the butoxyhexane chain of the sulfonyl radical intermediate contains an appropriately positioned unsaturated bond, an intramolecular radical cyclization can occur. However, in the case of this compound itself, the saturated nature of the side chain precludes such a reaction.

Intermolecular radical cyclizations can be designed by reacting this compound with a substrate containing multiple unsaturated functionalities. For instance, the addition of the sulfonyl radical to one double bond of a diene could be followed by the cyclization of the resulting carbon-centered radical onto the second double bond. The feasibility and outcome (e.g., ring size) of such cyclizations are governed by factors such as the distance between the radical center and the internal double bond, as well as the stability of the cyclic radical formed.

Electrophilic Aromatic Substitution (If applicable to derivatives)

The sulfonyl chloride group itself is deactivating towards electrophilic aromatic substitution (EAS) and is not directly attached to an aromatic ring in this compound. Therefore, this compound does not undergo EAS reactions on its core structure.

However, if the butoxyhexane moiety were to be attached to an aromatic ring in a derivative, the alkoxy group (-O-(CH₂)₆SO₂Cl) would act as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org The lone pairs on the oxygen atom can be donated into the aromatic ring, stabilizing the arenium ion intermediate formed during ortho and para attack. The bulky nature of the substituent might sterically hinder the ortho positions, potentially favoring the para product.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on a Hypothetical Derivative

DerivativeElectrophilic ReagentPredicted Major Product(s)
1-(6-(Butylsulfonyl chloride)hexyloxy)-4-methylbenzeneBr₂, FeBr₃2-Bromo-1-(6-(butylsulfonyl chloride)hexyloxy)-4-methylbenzene and 3-bromo-1-(6-(butylsulfonyl chloride)hexyloxy)-4-methylbenzene
1-(6-(Butylsulfonyl chloride)hexyloxy)benzeneHNO₃, H₂SO₄1-(6-(Butylsulfonyl chloride)hexyloxy)-4-nitrobenzene

This table is based on general principles of electrophilic aromatic substitution for alkoxy-substituted benzene (B151609) rings.

Derivatives and Functionalization of 6 Butoxyhexane 1 Sulfonyl Chloride

Preparation of Functionalized Sulfonamides from 6-Butoxyhexane-1-sulfonyl Chloride

The reaction of this compound with amines is a primary route to producing a wide array of sulfonamides. This reaction, known as sulfonylation, involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. ekb.egrsc.org This process is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.com

The synthesis of sulfonamides from this compound can be readily achieved with a broad spectrum of primary and secondary amines. ekb.eglibretexts.org This includes aliphatic amines (such as butylamine (B146782) or diethylamine), aromatic amines (like aniline), and heterocyclic amines (for example, piperidine (B6355638) or morpholine). cbijournal.comnih.govresearchgate.net The reaction conditions are generally mild, often carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) in the presence of a base such as triethylamine (B128534) or pyridine. cbijournal.com

The reactivity of the amine can influence the reaction conditions. Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com For less nucleophilic amines, such as certain aromatic or heterocyclic amines, catalysts or more forcing conditions may be required to achieve good yields. researchgate.net The resulting N-substituted 6-butoxyhexane-1-sulfonamides are of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. ekb.egresearchgate.net

Table 1: Synthesis of 6-Butoxyhexane-1-sulfonamides with Various Amines

Amine Type Example Amine General Reaction Conditions
Primary Aliphatic Butylamine Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine), 0°C to room temperature
Secondary Aliphatic Diethylamine (B46881) Aprotic solvent (e.g., THF), Base (e.g., Pyridine), Room temperature
Primary Aromatic Aniline Aprotic solvent (e.g., Diethyl ether), Base (e.g., Triethylamine), 0°C
Secondary Aromatic N-Methylaniline Chlorinated solvent, Base (e.g., Pyridine)

This table presents generalized reaction conditions based on standard sulfonylation reactions. cbijournal.comresearchgate.net

Sulfonylureas and sulfonyl carbamates are important classes of compounds, with sulfonylureas being particularly well-known for their applications in medicine. researchgate.netnih.gov The synthesis of these derivatives starting from this compound typically proceeds through a two-step sequence.

First, the sulfonyl chloride is converted to the corresponding sulfonamide, N-(6-butoxyhexane-1-sulfonyl)amine, by reaction with ammonia. nih.gov This primary sulfonamide can then be reacted with an appropriate isocyanate (R-N=C=O) to yield the target sulfonylurea. researchgate.netresearchgate.net Alternatively, reaction of the sulfonamide with a chloroformate ester can produce a sulfonyl carbamate. researchgate.net

Another synthetic approach involves the reaction of the sulfonamide with diphenyl carbonate in the presence of a base like 4-(N,N-dimethylamino)pyridine (DMAP) to form a carbamate, which can then be reacted with another amine to form a sulfonylurea. nih.govrsc.org More advanced methods include the palladium-catalyzed carbonylation of sulfonyl azides in the presence of alcohols or amines to generate sulfonyl carbamates and sulfonylureas, respectively. researchgate.netnih.gov

Table 2: Synthetic Routes to Sulfonylureas and Sulfonyl Carbamates

Derivative Intermediate Key Reagents
Sulfonylurea 6-Butoxyhexane-1-sulfonamide Isocyanate (R-N=C=O), Base
Sulfonylurea 6-Butoxyhexane-1-sulfonamide Diphenyl Carbonate, DMAP, then Amine (R-NH₂)
Sulfonyl Carbamate 6-Butoxyhexane-1-sulfonamide Chloroformate (Cl-COOR)

This table outlines common synthetic strategies for the preparation of sulfonylureas and sulfonyl carbamates. researchgate.netresearchgate.netnih.govnih.gov

Exploration of Sulfonate Derivatives of this compound

In addition to sulfonamides, this compound is a precursor to sulfonate esters, which are valuable intermediates in organic synthesis.

Alkyl and aryl 6-butoxyhexane-1-sulfonates can be prepared by reacting this compound with the corresponding alcohol or phenol (B47542) in the presence of a base, such as pyridine. youtube.com The resulting sulfonate group is an excellent leaving group, often compared to halides like iodide. This property makes these sulfonate esters useful synthetic intermediates for nucleophilic substitution reactions. youtube.com For example, treatment of an alkyl 6-butoxyhexane-1-sulfonate with a nucleophile can lead to the introduction of a wide range of functional groups, effectively using the sulfonate as a handle for further molecular elaboration. organic-chemistry.org

For applications in materials science, this compound can be used to synthesize polymerizable sulfonate monomers. This is achieved by reacting the sulfonyl chloride with an alcohol that contains a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety (e.g., 2-hydroxyethyl methacrylate). The resulting monomer, a 6-butoxyhexane-1-sulfonate ester bearing a polymerizable group, can then be subjected to polymerization reactions (e.g., free radical polymerization) to form polysulfonates. These polymers may possess unique properties, such as thermal stability and specific solubility characteristics, making them potentially useful in the development of novel functional materials, coatings, or membranes.

Introduction of Diverse Functionalities onto the Hexyl Chain

Introducing additional functional groups onto the hexyl chain of this compound presents a synthetic challenge due to the relatively inert nature of the C-H bonds. Direct functionalization methods, such as free-radical halogenation, are often unselective and could potentially lead to a mixture of products or reaction at undesired positions.

A more controlled approach would involve a retrosynthetic strategy. This would begin with a hexane (B92381) derivative that already contains the desired functionality in a protected form. For example, one could start with 6-bromohex-1-ene. The double bond could be hydroborated and oxidized to a primary alcohol, which is then converted to the butoxy ether. The terminal bromide can then be transformed into the sulfonyl chloride moiety via a multi-step sequence, for instance, by conversion to a thiol followed by oxidative chlorination. This multi-step approach allows for the precise placement of functional groups on the hexyl chain, enabling the synthesis of highly tailored derivatives of this compound for specific applications.

Selective Reactions at the Ether Linkage or Terminal Alkane

While the sulfonyl chloride group is the most reactive site for nucleophilic attack, under specific conditions, the ether linkage and the terminal methyl group of the hexane chain can be selectively functionalized.

Ether Linkage Cleavage: The cleavage of the butoxy ether in this compound to yield the corresponding alcohol is a challenging transformation due to the general stability of alkyl ethers. Typically, ether cleavage requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would likely also affect the sulfonyl chloride moiety. youtube.comnumberanalytics.com However, milder and more selective methods are being explored. For instance, certain Lewis acids, such as boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), have been shown to cleave benzyl (B1604629) ethers selectively in the presence of other functional groups. organic-chemistry.org While direct application to simple alkyl ethers like the butoxy group in the presence of a sulfonyl chloride is not extensively documented, this approach suggests a potential avenue for selective dealkylation under controlled conditions. Another strategy could involve the use of hydrosilylation catalysts, where bis(phosphine) iridium complexes have demonstrated regioselective cleavage of benzyl ethers. vanderbilt.edu The applicability of such methods to this compound would require careful optimization to prevent reaction at the sulfonyl chloride.

Terminal Alkane Functionalization: The functionalization of the terminal methyl group of the hexane chain represents a significant synthetic challenge due to the inertness of C(sp³)–H bonds. However, recent advancements in catalytic C–H activation offer promising strategies. Transition-metal-catalyzed reactions, particularly those employing iridium or rhodium complexes, have shown potential for the site-selective functionalization of unactivated alkanes. researchgate.netnih.govnih.gov For instance, iridium-phenanthroline catalysts in combination with dihydridosilane reagents have been used for the γ-functionalization of primary C–H bonds directed by a hydroxyl group. nih.gov While the butoxy group in this compound is not a hydroxyl group, the underlying principle of directed C–H activation could potentially be adapted. Furthermore, recent studies on trifluoromethyl carbene-mediated C–H insertion have demonstrated a preference for primary C–H bonds in alkanes, offering a potential, albeit non-selective, route to functionalize the terminal methyl group. acs.org The compatibility of these catalytic systems with the sulfonyl chloride functionality would be a critical factor to consider.

Orthogonal Protection/Deprotection Strategies

The presence of two distinct functional groups in this compound necessitates the use of orthogonal protection strategies to achieve selective transformations. This involves the use of protecting groups that can be installed and removed under different conditions, allowing for the independent manipulation of the sulfonyl chloride and the hypothetical introduction of other functionalities.

Protecting the Sulfonyl Group: The sulfonyl chloride can be converted into a more stable sulfonamide, which can act as a protecting group. youtube.comchemistrytalk.org For example, reaction with an amine would yield a sulfonamide that is generally stable to a range of reaction conditions. Deprotection of the sulfonamide to regenerate the sulfonyl chloride or a sulfonic acid can be achieved under specific reductive or acidic conditions. youtube.com This strategy would allow for reactions to be carried out on the butoxyether or the alkyl chain without affecting the sulfur-containing moiety.

Protecting the Ether Functionality (Hypothetical Scenario): If one were to synthesize a precursor to this compound where the hydroxyl group is protected before the introduction of the sulfonyl chloride, several orthogonal protecting groups for alcohols could be considered. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used and can be removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), which are generally compatible with sulfonyl chlorides. numberanalytics.com Benzyl ethers offer another orthogonal protection strategy, as they can be removed by hydrogenolysis, conditions under which a sulfonyl chloride would be stable. harvard.edunih.gov The choice of protecting group would depend on the specific reaction conditions planned for the subsequent steps.

The development of selective functionalization and robust orthogonal protection strategies is crucial for expanding the synthetic utility of this compound and its derivatives. Future research in this area will likely focus on discovering milder and more selective reagents and catalysts that can operate in the presence of multiple functional groups.

Based on a comprehensive search for scientific literature, there is a significant lack of published research specifically detailing the advanced characterization of this compound. Authoritative, peer-reviewed articles and datasets concerning its specific mass spectrometry, crystallography, and detailed chromatographic analysis are not available in public databases.

Therefore, it is not possible to provide a detailed, evidence-based article with specific research findings and data tables for the requested sections and subsections. Generating content for these areas would require speculation or the fabrication of data, which would violate the core principles of scientific accuracy and fact-based reporting.

For these reasons, the requested article with the specified detailed content and data tables cannot be generated.

Spectroscopic and Advanced Characterization Methodologies for 6 Butoxyhexane 1 Sulfonyl Chloride and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Isolation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

The analysis of sulfonyl chlorides like 6-Butoxyhexane-1-sulfonyl chloride by Gas Chromatography (GC) requires careful consideration of the compound's thermal stability. Long-chain alkanesulfonyl chlorides can be prone to degradation at the high temperatures often used in GC inlets and columns, potentially leading to the formation of corresponding chlorides and other byproducts. nih.govnih.gov This thermal lability can compromise the accuracy of quantitative analysis. To mitigate this, derivatization is a common strategy. For instance, converting the sulfonyl chloride to a more thermally stable derivative, such as an N,N-diethylsulfonamide, can allow for reliable GC analysis. nih.govcore.ac.uk

Direct GC-MS analysis of underivatized this compound is also plausible, provided that optimized, low-temperature gradient methods are employed to minimize on-column degradation. The selection of a low-bleed, mid-polarity capillary column would be appropriate to achieve separation from potential impurities such as starting materials (e.g., 1-bromo-6-butoxyhexane) or side-products.

High-Performance Liquid Chromatography (HPLC) presents a valuable alternative that circumvents the issue of thermal degradation. Since this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common approach for sensitive detection. nih.govdundee.ac.uk Alternatively, techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be coupled with HPLC for direct analysis without derivatization.

Reversed-phase HPLC is a suitable mode for the separation of this compound from related substances. An octadecylsilica (C18) or octylsilica (C8) column with a gradient elution using a mobile phase of water and acetonitrile (B52724) or methanol (B129727) would be effective. researchgate.netresearchgate.net For more polar, ionic derivatives, such as the corresponding sulfonic acid (a potential hydrolysis product), ion-pair chromatography can be employed to improve retention and peak shape. nih.govnih.gov This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the ionic analyte, which can then be retained by the non-polar stationary phase.

Below are hypothetical tables illustrating typical parameters for GC and HPLC analysis of this compound.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250°C (Split/Splitless)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Detector Mass Spectrometer (Scan mode m/z 50-400)
Hypothetical Retention Time ~15.2 minutes

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

ParameterCondition
Instrument HPLC with UV or MS Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detector MS (ESI+) or UV (if derivatized)
Hypothetical Retention Time ~7.8 minutes

Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable to derivatives)

Should derivatives of this compound possess a stereocenter, for instance, through the introduction of a chiral amine to form a sulfonamide, Supercritical Fluid Chromatography (SFC) would be the premier technique for their enantiomeric separation. SFC is widely recognized for its high efficiency, reduced analysis times, and lower consumption of organic solvents compared to HPLC. selvita.comepa.gov The use of supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (typically an alcohol), allows for rapid and effective separations. chiraltech.com

The development of a chiral SFC method would involve screening a variety of chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) being a common starting point due to their broad applicability. researchgate.netshimadzu.com The choice of co-solvent (e.g., methanol, ethanol, or isopropanol) and the presence of additives (e.g., diethylamine (B46881) for basic analytes or trifluoroacetic acid for acidic ones) can significantly influence the separation selectivity and resolution. chiraltech.com

For a hypothetical chiral sulfonamide derivative of this compound, an analytical-scale separation could be developed to determine the enantiomeric excess (ee). This method could then be scaled up for preparative separation to isolate the individual enantiomers for further study.

Table 3: Illustrative Supercritical Fluid Chromatography (SFC) Parameters for Chiral Derivative Separation

ParameterCondition
Instrument Analytical SFC System with UV Detector
Column Chiral Stationary Phase (e.g., Cellulose-based), 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detector UV at 220 nm
Hypothetical Retention Times Enantiomer 1: 4.5 min, Enantiomer 2: 5.3 min

Computational and Theoretical Investigations of 6 Butoxyhexane 1 Sulfonyl Chloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic characteristics of sulfonyl chlorides. tandfonline.comrsc.orgsquarespace.com These methods allow for the accurate prediction of geometries, conformational preferences, and electronic distributions, which are fundamental to understanding a molecule's reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For a molecule like 6-butoxyhexane-1-sulfonyl chloride, with its flexible butoxy and hexane (B92381) chains, this process is crucial. The molecule can exist in numerous conformations due to rotation around its single bonds. Computational methods can identify the most stable conformer by calculating the energy of various geometric arrangements.

For simpler analogous compounds like methanesulfonyl chloride and ethanesulfonyl chloride, computational studies have established precise bond lengths and angles. nist.govnih.govnist.gov These data provide a baseline for predicting the geometry around the sulfonyl chloride group in more complex structures.

Illustrative Data for Simple Alkanesulfonyl Chlorides:

CompoundS=O Bond Length (Å)S-C Bond Length (Å)S-Cl Bond Length (Å)
Methanesulfonyl Chloride~1.424~1.763~2.046
Ethanesulfonyl Chloride~1.425~1.768~2.045
Note: These values are representative and can vary slightly depending on the computational method and basis set used.

For this compound, a full conformational analysis would involve systematically rotating the dihedral angles of the alkyl and alkoxy chains to map the potential energy surface and identify all low-energy minima. This would reveal the preferred three-dimensional shape of the molecule, which influences its physical properties and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). numberanalytics.com

HOMO: The HOMO is the highest energy orbital containing electrons. A higher HOMO energy suggests a greater tendency to donate electrons, indicating nucleophilic character.

LUMO: The LUMO is the lowest energy orbital without electrons. A lower LUMO energy suggests a greater tendency to accept electrons, indicating electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and stability. researchgate.net A small gap generally implies higher reactivity.

In sulfonyl chlorides, the LUMO is typically centered around the sulfur atom and the S-Cl bond, making this site highly susceptible to nucleophilic attack. The HOMO is generally distributed over the oxygen atoms and the alkyl chain. For this compound, the presence of the ether oxygen in the butoxy group would likely influence the HOMO's energy and distribution, potentially creating a site for electrophilic interaction.

Illustrative FMO Data for Analogous Compounds:

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Methanesulfonyl Chloride-11.5-2.59.0
Benzenesulfonyl Chloride-9.8-1.97.9
Note: These values are illustrative and highly dependent on the level of theory and solvent model used in the calculation.

Analysis of substituent effects on FMOs shows that electron-donating or -withdrawing groups can tune the orbital energy levels, thereby altering the molecule's reactivity. rsc.org

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack).

For a sulfonyl chloride, the EPS map would clearly show a significant positive potential around the sulfur atom due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom the primary electrophilic center of the molecule. The oxygen atoms would exhibit negative potential, marking them as nucleophilic sites. The butoxy and hexane chains would show a relatively neutral potential. Such maps are invaluable for predicting how this compound would orient itself when approaching another reactant. researchgate.net

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates. tandfonline.comrsc.org

Transition State Characterization for Key Transformations

A transition state (TS) is the highest energy point along a reaction pathway, representing the "point of no return" between reactants and products. Characterizing the geometry and energy of the TS is crucial for understanding a reaction's mechanism and kinetics. Computational methods can locate these fleeting structures, which are often impossible to observe experimentally.

For reactions involving sulfonyl chlorides, such as nucleophilic substitution (e.g., hydrolysis or aminolysis), DFT calculations can model the approach of the nucleophile to the electrophilic sulfur atom. researchgate.net These studies often reveal that the reaction proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism at the sulfur center. researchgate.net The transition state would feature an elongated S-Cl bond and a newly forming bond between the sulfur and the nucleophile, often with a pentacoordinate sulfur atom. rsc.orgrsc.org

Energy Profiles and Reaction Coordinate Analysis

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile, or reaction coordinate diagram, can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the transition state is the activation energy, which determines the reaction rate.

For example, a computational study of the solvolysis of arenesulfonyl chlorides has shown how the solvent can play a crucial role in stabilizing the transition state and modulating reactivity. researchgate.net Similarly, DFT studies on olefination reactions using sulfonyl halides have detailed a three-step mechanism involving aldol-type addition, cyclization, and fragmentation, with the final step having the highest energy barrier. tandfonline.com For this compound, similar computational approaches could predict its reactivity with various nucleophiles and under different conditions, providing a quantitative understanding of its chemical behavior.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. researchgate.net

For a molecule like this compound, MD simulations could be instrumental in understanding its conformational flexibility, stability, and interactions with various solvents. The butoxy and hexane chains provide considerable conformational freedom, and the sulfonyl chloride group is a reactive functional group, making its interaction with solvent molecules crucial for its chemical reactivity. rsc.org

Solvent Effects:

The choice of solvent can significantly influence the rate and outcome of chemical reactions involving sulfonyl chlorides. nih.gov MD simulations can elucidate these solvent effects at a molecular level. For instance, simulations could model this compound in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., dichloromethane) and polar protic (e.g., water or ethanol).

Key parameters that could be analyzed from such simulations include:

Radial Distribution Functions (RDFs): To understand the solvation shell structure around the sulfonyl chloride group and the alkyl chain.

Hydrogen Bonding Analysis: To quantify the extent of hydrogen bonding between the molecule and protic solvents.

Solvent Accessible Surface Area (SASA): To determine how the solvent shields different parts of the molecule.

Dynamic Behavior:

Hypothetical Simulation Data:

The following table illustrates the type of data that could be generated from MD simulations of this compound in different solvents. Please note this is a hypothetical representation for illustrative purposes.

SolventAverage End-to-End Distance of Hexane Chain (Å)Average Number of Solvent Molecules within 4 Å of Sulfonyl GroupDiffusion Coefficient (10⁻⁵ cm²/s)
Hexane8.5102.1
Dichloromethane (B109758)8.2151.8
Ethanol7.9221.5

This table is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific activity. nih.gov This activity is not limited to biological interactions but can also pertain to physical properties, chemical reactivity, or environmental fate. nih.govnih.gov For derivatives of this compound, QSAR studies could be valuable for predicting their properties without the need for extensive experimental testing.

Application to Non-Biological Activities:

Given the nature of this compound as a likely chemical intermediate, QSAR studies could be particularly relevant for predicting its reactivity or physical properties, or those of its derivatives. For example, a series of analogous compounds could be synthesized by varying the alkoxy group or the length of the alkyl chain.

A QSAR model could then be developed to predict a property such as:

Hydrolysis rate: The sulfonyl chloride group is susceptible to hydrolysis. A QSAR model could predict the rate of this reaction based on structural descriptors.

Solubility: Predicting the solubility of derivatives in different solvents is crucial for their application in synthesis and formulation.

Reactivity with a specific nucleophile: For its use in synthesis, predicting the reaction rate with a class of nucleophiles would be highly beneficial.

Development of a QSAR Model:

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known activities (e.g., hydrolysis rates) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, topological) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Hypothetical QSAR Data for Hydrolysis Rate Prediction:

The following table provides a hypothetical example of the data that would be used to build a QSAR model for predicting the hydrolysis rate of derivatives of this compound.

CompoundLog(k_hyd) (s⁻¹)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)
6-Methoxyhexane-1-sulfonyl chloride-3.5214.72.854.4
6-Ethoxyhexane-1-sulfonyl chloride-3.7228.73.354.4
This compound -4.0 256.8 4.3 54.4
6-Hexoxyhexane-1-sulfonyl chloride-4.2284.95.354.4

This table is for illustrative purposes only. The activity values are hypothetical.

From such data, a QSAR equation could be derived, for instance: Log(k_hyd) = -0.015 * (Molecular Weight) + 0.2 * (LogP) - 2.5

This equation could then be used to estimate the hydrolysis rate of other, untested, analogous compounds.

Applications and Synthetic Utility of 6 Butoxyhexane 1 Sulfonyl Chloride

As a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of 6-butoxyhexane-1-sulfonyl chloride, containing both a reactive sulfonyl chloride and a terminal butoxy group, would theoretically make it a useful intermediate in the synthesis of complex molecules.

Sulfonyl chlorides are well-established reagents in the synthesis of various nitrogen- and sulfur-containing heterocycles. In principle, this compound could react with appropriate binucleophilic partners to form new heterocyclic systems. For instance, reaction with compounds containing both an amino and a hydroxyl or thiol group could lead to the formation of cyclic sulfonamides (sultams) or related structures. The long butoxy-hexane chain would be incorporated into the final heterocyclic structure, potentially influencing its physical and biological properties. The general reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, followed by an intramolecular reaction to close the ring.

Chiral sulfinyl compounds and their derivatives are significant as chiral auxiliaries in asymmetric synthesis. While this compound is itself achiral, it could potentially be used to synthesize chiral auxiliaries. This would typically involve reacting the sulfonyl chloride with a chiral amine or alcohol. The resulting sulfonamide or sulfonate ester would possess a chiral center, and the butoxy-hexane tail could influence the stereochemical outcome of subsequent reactions. The development of chiral ligands is crucial for enantioselective catalysis, a cornerstone of modern synthetic chemistry.

The structure of this compound suggests its potential as a precursor for various specialty chemicals, although specific examples are not documented.

Detergents: The combination of a polar sulfonyl group (which can be converted to a sulfonate) and a nonpolar butoxy-hexane chain gives the molecule amphiphilic properties. This is a key characteristic of surfactants used in detergents.

Dyes: While not a chromophore itself, it could be used to introduce a solubilizing or functional tail onto a dye molecule.

Ion Exchange Resins: The sulfonyl chloride group can be hydrolyzed to a sulfonic acid, a strongly acidic functional group used in cation exchange resins. Polymerization of a monomer derived from this compound could lead to such materials.

Elastomers: The flexible hexyl chain could impart elastomeric properties to polymers if incorporated appropriately into a polymer backbone.

Role in Materials Science and Polymer Chemistry

The reactivity of the sulfonyl chloride group makes it a candidate for incorporation into polymers and for modifying surfaces.

This compound could be used to synthesize functional monomers. For example, it could be reacted with an acrylic or styrenic monomer containing a suitable nucleophile (e.g., a hydroxyl or amino group). The resulting monomer, bearing a pendant butoxy-hexane-sulfonyl group, could then be polymerized. The incorporated functional group could influence the polymer's properties, such as its solubility, thermal stability, and chemical resistance. Fluorinated polymers, for instance, are noted for their specialized properties.

The sulfonyl chloride group can react with hydroxyl or amine groups present on the surfaces of various materials (e.g., metal oxides, silica, polymers). This would allow for the covalent attachment of the butoxy-hexane chain to the surface. Such a modification could alter the surface properties, for example, by making a hydrophilic surface more hydrophobic. This can be useful for creating water-repellent coatings or for improving the adhesion between a polymer matrix and a filler.

Utilization in Analytical Chemistry

In the realm of analytical chemistry, the reactivity of the sulfonyl chloride functional group makes compounds like this compound potential candidates for use as derivatization reagents. Derivatization is a chemical modification process employed to convert an analyte into a product with properties that are more suitable for a particular analytical technique. This is often necessary for compounds that exhibit poor chromatographic retention, low detector response, or thermal instability. While specific research on this compound in analytical applications is not extensively documented, its utility can be inferred from the well-established chemistry of other alkyl and aryl sulfonyl chlorides.

Derivatization Reagent for Chromatographic Analysis

This compound can theoretically be employed as a derivatization reagent in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) to enhance the detection and separation of a variety of analytes. The primary role of a derivatization reagent is to alter the physicochemical properties of the target molecule. google.com

The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with nucleophilic functional groups such as amines, phenols, and thiols, leading to the formation of stable sulfonamide, sulfonate ester, and thiosulfonate ester derivatives, respectively. This reaction is analogous to the well-documented use of other sulfonyl chlorides, like benzenesulfonyl chloride, in analytical derivatization.

The introduction of the 6-butoxyhexane moiety can impart several advantageous characteristics to the analyte:

Increased Hydrophobicity: The long alkyl chain and butoxy group significantly increase the nonpolar character of the derivatized analyte. This is particularly useful in reversed-phase HPLC, where it can lead to stronger retention on C8 or C18 columns, allowing for better separation from polar matrix components.

Improved Thermal Stability and Volatility for GC Analysis: For analytes with polar functional groups, such as primary and secondary amines, derivatization with this compound can mask these polar sites. This reduces intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

Enhanced Detectability: While the 6-butoxyhexane-1-sulfonyl group itself does not possess a strong chromophore for UV detection or a fluorophore for fluorescence detection, its introduction can be advantageous for detectors like the flame ionization detector (FID) in GC, which responds to the carbon content of the molecule. For mass spectrometry (MS) detection, the derivative will have a higher molecular weight, potentially moving it out of the low mass background interference. The fragmentation pattern of the derivative can also provide structural information for identification.

The general reaction for the derivatization of a primary amine with this compound is illustrated below:

R-NH₂ + ClSO₂(CH₂)₆O(CH₂)₃CH₃ → R-NHSO₂(CH₂)₆O(CH₂)₃CH₃ + HCl

This reaction typically proceeds in an alkaline medium to neutralize the liberated hydrochloric acid and drive the reaction to completion.

Table 1: Potential Chromatographic Applications of this compound as a Derivatization Reagent

Analyte ClassFunctional GroupChromatographic TechniquePurpose of Derivatization
Aliphatic & Aromatic Amines-NH₂, >NHHPLC, GCIncrease hydrophobicity and retention in RP-HPLC; Improve volatility and thermal stability for GC.
Phenols-OH (aromatic)HPLC, GCEnhance detectability and improve chromatographic peak shape.
Thiols-SHHPLC, GCStabilize the analyte and improve chromatographic performance.

Future Research Directions and Outlook

Development of Greener Synthetic Routes for 6-Butoxyhexane-1-sulfonyl Chloride

The chemical industry is increasingly focusing on sustainable practices, making the development of environmentally benign synthetic routes for this compound a key research area. Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. Future research will likely focus on greener alternatives.

Sustainable Catalytic Approaches

The exploration of catalytic systems offers a promising avenue for the sustainable synthesis of sulfonyl chlorides. Photocatalysis, for instance, has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions with high functional group tolerance. Future studies could investigate the use of heterogeneous, metal-free photocatalysts for the synthesis of this compound from readily available precursors. Additionally, research into other catalytic methods, such as those employing earth-abundant metals, could lead to more economical and environmentally friendly production processes.

Solvent-Free or Aqueous Medium Reactions

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. The development of solvent-free reaction conditions or the use of water as a reaction medium are highly desirable. Research into performing the synthesis of this compound in aqueous micellar media, for example, could offer a greener alternative to traditional solvent-based methods. Such approaches not only reduce the environmental impact but can also simplify product isolation and purification.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of sulfonyl chlorides is well-established, there is still much to explore regarding the specific reactivity of this compound. Its unique combination of a flexible butoxyhexane chain and a reactive sulfonyl chloride group may lead to novel and unexpected chemical transformations.

Future research could focus on its use as a precursor for various reactive species in reactions with unsaturated compounds. The influence of the butoxy group on the reactivity of the sulfonyl chloride moiety warrants investigation, as it may enable selective transformations that are not possible with other aliphatic sulfonyl chlorides. Furthermore, the development of methods for the late-stage functionalization of complex molecules using this compound could be a valuable tool in medicinal chemistry and materials science.

Design and Synthesis of Advanced Materials Incorporating the 6-Butoxyhexane-1-sulfonyl Moiety

The unique structural features of this compound make it an attractive building block for the design and synthesis of advanced materials. The long, flexible alkyl chain can impart desirable properties such as solubility and processability, while the reactive sulfonyl chloride group allows for its incorporation into a variety of polymer backbones and other material scaffolds.

Future research in this area could include:

Functional Polymers: Incorporating the 6-butoxyhexane-1-sulfonyl moiety into polymers could lead to materials with tailored properties, such as enhanced thermal stability or flame retardancy. It could also be used to create functional polymers for applications in coatings and membranes.

Star and Hyperbranched Polymers: The sulfonyl chloride group can act as an efficient initiator for controlled radical polymerization techniques, enabling the synthesis of complex polymer architectures like star and hyperbranched polymers.

Metal-Organic Frameworks (MOFs): The post-synthetic modification of MOFs with this compound could introduce new functionalities and properties to these porous materials, with potential applications in gas storage, separation, and catalysis.

Theoretical Prediction of Novel Derivatives and Their Potential Academic Applications

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of novel molecules. In silico studies can guide the synthesis of new derivatives of this compound with desired characteristics.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its potential derivatives. Such studies can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes. Furthermore, computational screening of virtual libraries of derivatives could identify candidates with potential applications in various fields, such as medicinal chemistry or materials science, thereby accelerating the discovery process.

Collaborative Opportunities with Other Scientific Disciplines for Cross-Disciplinary Research

The versatile nature of this compound and its derivatives opens up numerous opportunities for collaboration with other scientific disciplines. The expertise of chemists, material scientists, biologists, and engineers can be combined to explore the full potential of this compound.

Potential areas for cross-disciplinary research include:

Medicinal Chemistry: In collaboration with biologists and pharmacologists, novel sulfonamide derivatives of this compound could be designed, synthesized, and evaluated for their therapeutic potential.

Materials Science and Engineering: Joint efforts between chemists and materials scientists could lead to the development of new functional materials with applications in electronics, energy storage, and biomedical devices.

Environmental Science: Collaboration with environmental scientists could focus on developing biodegradable polymers and materials derived from this compound, contributing to a more sustainable future.

By fostering such collaborations, the scientific community can leverage the unique properties of this compound to address challenges and create innovative solutions across a wide range of scientific and technological domains.

Q & A

Q. What are the standard synthetic protocols for preparing derivatives of 6-butoxyhexane-1-sulfonyl chloride in organic synthesis?

Methodological Answer: Derivatives are typically synthesized via nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols. For example:

  • Amine Substitution: React this compound with primary or secondary amines (e.g., aniline, methylamine) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C for 1–4 hours. A base like triethylamine (Et₃N) or pyridine is added to neutralize HCl byproducts .
  • Alcohol Substitution: Use a catalytic base (e.g., NaH) in aprotic solvents (e.g., DMF) under reflux conditions for 6–12 hours.

Key Optimization Factors:

  • Solvent polarity (aprotic solvents enhance reaction rates).
  • Temperature control to minimize side reactions (e.g., hydrolysis).
  • Stoichiometric ratios (1:1.2 sulfonyl chloride to nucleophile for complete conversion).

Q. Table 1: Representative Reaction Conditions

NucleophileSolventBaseTime (h)Yield (%)
AnilineDCMEt₃N285–90
MethanolTHFNaH670–75

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm structure by identifying characteristic peaks (e.g., sulfonyl chloride group at ~3.3–3.5 ppm for ¹H; ~50–55 ppm for ¹³C).
    • 2D NMR (HSQC, HMBC): Resolve complex substituent patterns in derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detect S=O stretches (~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹) .
  • HPLC-PDA: Assess purity (>95% recommended for biological assays) .

Critical Considerations:

  • Use deuterated solvents (e.g., CDCl₃) free of acidic protons to avoid side reactions.
  • For novel derivatives, provide elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Chemical-resistant gloves (nitrile or neoprene).
    • Safety goggles and face shields to prevent ocular exposure.
    • Lab coats and closed-toe shoes .
  • Ventilation: Use fume hoods to mitigate inhalation risks from HCl vapors.
  • Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste in designated halogenated solvent containers .
  • First Aid:
    • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
    • Inhalation: Move to fresh air; administer oxygen if necessary .

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate nucleophilic substitution mechanisms with this compound?

Methodological Answer:

  • Variable Control:
    • Vary nucleophile concentration (pseudo-first-order conditions) and monitor reaction progress via HPLC or NMR.
    • Adjust temperature (25–60°C) to calculate activation energy (Arrhenius plots).
  • Mechanistic Probes:
    • Use isotopic labeling (e.g., D₂O) to track proton transfer steps.
    • Compare rates with structurally similar sulfonyl chlorides (e.g., benzenesulfonyl chloride) to assess steric/electronic effects .

Data Analysis:

  • Apply the Eyring equation to determine ΔH‡ and ΔS‡.
  • Use computational tools (e.g., Gaussian) to model transition states and validate experimental kinetics .

Q. How should researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives?

Methodological Answer:

  • Cross-Validation:
    • Compare NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets).
    • Confirm purity via melting point analysis and HPLC retention times .
  • Troubleshooting:
    • If unexpected peaks persist, consider side reactions (e.g., hydrolysis to sulfonic acids) and repeat synthesis under rigorously anhydrous conditions .
  • Collaborative Analysis:
    • Share raw data (e.g., JCAMP-DX files) with peer labs for independent verification .

Q. What computational strategies are effective for elucidating reaction pathways of sulfonyl chlorides in complex media?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophile accessibility.
  • Quantum Mechanics (QM):
    • Calculate Fukui indices to identify electrophilic centers susceptible to nucleophilic attack.
    • Map electrostatic potential surfaces (EPS) to visualize charge distribution .
  • Hybrid QM/MM Approaches:
    • Model enzyme-catalyzed reactions (e.g., sulfonamide formation in biological systems).

Validation:

  • Correlate computational results with experimental kinetic isotope effects (KIEs) and stereochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.